2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Description
Properties
Molecular Formula |
C17H12BrNO3 |
|---|---|
Molecular Weight |
358.2 g/mol |
IUPAC Name |
(4Z)-2-(2-bromophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12BrNO3/c1-21-12-8-6-11(7-9-12)10-15-17(20)22-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10- |
InChI Key |
HXVPQSDGTARTQP-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Br |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Acetic Anhydride and Sodium Acetate
This classical approach involves the reaction of N-acylglycine intermediates with aldehydes in acetic anhydride under reflux. For the target compound, 2-(2-bromobenzamido)acetic acid serves as the precursor, synthesized via acylation of glycine with 2-bromobenzoyl chloride.
Reaction Steps:
-
Synthesis of 2-(2-bromobenzamido)acetic acid :
-
Cyclocondensation with 4-methoxybenzaldehyde :
Key Data:
Mechanistic Insight : The reaction proceeds via formation of an azlactone intermediate, with acetic anhydride acting as both solvent and dehydrating agent.
One-Pot Synthesis Using DMT-MM
The coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables a streamlined one-pot synthesis in aqueous solvents.
Protocol:
Advantages:
Polyphosphoric Acid-Mediated Cyclization
Polyphosphoric acid (PPA) serves as both catalyst and solvent, enabling high-temperature cyclization without byproducts.
Procedure:
-
Hippuric Acid Derivative Preparation :
-
2-Bromobenzoylglycine is synthesized as described in Section 1.1.
-
-
Cyclization :
Performance Metrics:
Spectroscopic Characterization
The synthesized compound is characterized using FT-IR, ¹H-NMR, and mass spectrometry.
Fourier-Transform Infrared (FT-IR) Spectroscopy
¹H-Nuclear Magnetic Resonance (¹H-NMR)
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Oxazolone C-H | 8.25–8.32 | Multiplet |
| Aromatic H (2-bromophenyl) | 7.60–7.80 | Doublet |
| Methoxy (-OCH₃) | 3.85 | Singlet |
Mass Spectrometry (MS)
-
Molecular Ion Peak : m/z 386 [M+H]⁺ (calculated for C₁₇H₁₁BrN₂O₃).
-
Fragmentation patterns align with loss of CO (28 amu) and Br (79 amu).
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Scalability |
|---|---|---|---|
| Acetic Anhydride | 37–64% | 4 hours | High |
| DMT-MM One-Pot | 25–40% | 6 hours | Moderate |
| Polyphosphoric Acid | 65–75% | 4 hours | High |
Key Takeaway : Polyphosphoric acid offers the best balance of yield and efficiency, though acetic anhydride remains valuable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2)
Major Products
Oxidation: 2-(2-Bromophenyl)-4-(4-formylbenzylidene)oxazol-5(4H)-one
Reduction: 2-(2-Hydroxyphenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Substitution: 2-(2-Aminophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of oxazol-5(4H)-ones exhibit significant antimicrobial properties. In particular, compounds similar to 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, studies indicate that certain derivatives possess antibacterial activity superior to standard antibiotics like streptomycin .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| This compound | Escherichia coli | High |
| Similar Derivative | Xanthomonas citri | Moderate |
Analgesic and Anti-inflammatory Effects
Another area of application for this compound is in pain management. Studies have evaluated its analgesic properties using models such as the writhing test and hot plate test. The results indicated that compounds containing a methoxy group exhibited notable analgesic effects, suggesting potential as pain relief agents . Furthermore, molecular docking studies have suggested that these compounds may inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
Case Studies and Research Findings
- Antibacterial Screening : A study synthesized several oxazole derivatives and tested their antibacterial activities against various pathogens. The compound containing the 4-methoxybenzylidene fragment showed promising results against E. coli and other bacteria, indicating its potential as a new antibacterial agent .
- Toxicity Assessments : Acute toxicity studies performed on mice indicated that the new oxazolones had low toxicity levels, with no significant adverse effects observed in histopathological examinations of organs post-treatment .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds to biological targets involved in pain and inflammation pathways. The results suggested that some derivatives could be more effective than existing anti-inflammatory drugs like celecoxib .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one would depend on its specific biological target. Generally, compounds in the oxazole family may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include:
Enzymes: Inhibition of key enzymes involved in disease progression.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
The target compound’s structural analogs differ in substituents on the phenyl (position 2) and benzylidene (position 4) groups. Key examples include:
Key Observations :
- Methoxy Group : The 4-methoxybenzylidene group improves solubility due to its rotatable structure, as seen in PBMBO (a derivative with similar substitution), which outperforms planar analogs like MBIQO in solubility .
- Electron-Withdrawing vs. Donating Groups: Electron-withdrawing groups (e.g., -NO₂, -Br) at position 4 enhance antioxidant and antimicrobial activities, while electron-donating groups (e.g., -OMe) favor acetylcholinesterase inhibition .
Comparison of Yields :
- Analogous compounds (e.g., E1-E10) show yields ranging from 13.9% (for 4-chlorobenzylidene derivatives) to 83% (for styryl-substituted oxazolones) .
- The bromine atom’s steric bulk may reduce yields compared to smaller substituents like -OMe or -Cl .
Antioxidant Activity
- Lipid Peroxidation (LP) Inhibition : Compounds with 4-methoxybenzylidene (e.g., E5, E8) show moderate LP inhibition (27–57%), while brominated derivatives (e.g., E10) exhibit lower activity (42%) .
- Microsomal EROD Activity : Methoxy-substituted oxazolones demonstrate higher activity than halogenated analogs due to enhanced electron-donating capacity .
Acetylcholinesterase (AChE) Inhibition
- 4-Methoxybenzylidene derivatives (e.g., compound 4 in ) show IC₅₀ values <10 µM, outperforming chloro- or nitro-substituted analogs . The methoxy group likely facilitates binding to AChE’s peripheral anionic site .
Anticancer Activity
- Trimethoxy-substituted oxazolones (e.g., compound 1 in ) inhibit tubulin polymerization (IC₅₀ = 2.1 µM), while brominated analogs are less potent due to reduced solubility .
Physicochemical Properties
Biological Activity
The compound 2-(2-Bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one is a member of the oxazol-5(4H)-one class, which has garnered interest due to its diverse biological activities. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNO
- Molecular Weight : 348.19 g/mol
The synthesis typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzaldehyde in the presence of appropriate catalysts and solvents. The reaction conditions can significantly influence the yield and purity of the final product.
1. Anti-inflammatory Properties
Research indicates that derivatives of oxazolones, including this compound, exhibit significant anti-inflammatory activity. In vitro studies have shown that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. The IC values for some derivatives have been reported to be lower than that of celecoxib, a standard anti-inflammatory drug, suggesting a promising therapeutic potential in treating inflammatory diseases .
Table 1: Comparison of IC Values for COX Inhibition
| Compound | IC (µM) |
|---|---|
| Celecoxib | 0.05 |
| This compound | TBD |
| Other Oxazolone Derivatives | Various |
2. Analgesic Activity
The analgesic properties of this compound have been evaluated using various pharmacological models such as the hot plate and writhing tests in mice. Preliminary results suggest that it exhibits significant analgesic effects comparable to conventional analgesics .
3. Antimicrobial Activity
Some studies have indicated that oxazolone derivatives possess antimicrobial properties. The presence of bromine in the structure may enhance the electron density, contributing to increased antibacterial activity compared to similar compounds lacking halogen substitutions .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound's ability to inhibit COX enzymes suggests a mechanism involving the modulation of prostaglandin synthesis.
- Interaction with Biological Targets : Molecular docking studies indicate that this compound may interact with various biological targets involved in pain and inflammation pathways.
Case Studies
A notable study conducted on a series of oxazolones, including our compound, demonstrated significant reductions in inflammatory markers in animal models. These findings support the potential use of such compounds in clinical settings for managing pain and inflammation .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2-bromophenyl)-4-(4-methoxybenzylidene)oxazol-5(4H)-one?
The compound is typically synthesized via the Erlenmeyer azlactone synthesis. A common method involves refluxing a 2-(aryl)benzamido acetic acid derivative (e.g., 2-(4-(4-bromophenylsulfonyl)benzamido)acetic acid) with 4-methoxybenzaldehyde in acetic anhydride and sodium acetate. The reaction forms the oxazolone ring through cyclodehydration, with yields ranging from 69% to 83% after recrystallization . Key steps include monitoring reaction completion via TLC and purification using ethanol-chloroform mixtures.
Q. How is structural characterization performed for oxazol-5(4H)-one derivatives?
Characterization involves multi-modal spectral analysis:
- FT-IR : Peaks at ~1790–1770 cm⁻¹ (oxazolone C=O stretch) and ~1600–1550 cm⁻¹ (C=C aromatic/olefinic bonds) .
- NMR : Distinct ¹H-NMR signals include a singlet for the methoxy group (~3.8 ppm) and olefinic protons (~7.7–7.9 ppm). ¹³C-NMR confirms the oxazolone carbonyl (~170 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 301.9 [M+H]⁺) and fragmentation patterns validate the structure .
Q. What in vitro assays are used to evaluate cytotoxicity for oxazolone derivatives?
Standard models include:
- Artemia salina (brine shrimp): LC₅₀ values calculated after 24-hour exposure.
- Daphnia magna : Immobilization assays to assess acute toxicity .
- Mammalian cell lines (e.g., MTT assay): IC₅₀ values for cytotoxicity screening, often compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?
Contradictions may arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Strategies include:
Q. What methodologies optimize yield in oxazolone synthesis when electron-withdrawing substituents are present?
Electron-withdrawing groups (e.g., bromophenyl) can slow cyclization. Modifications include:
Q. How are molecular docking simulations applied to predict analgesic mechanisms for oxazolone derivatives?
Docking against cyclooxygenase (COX-1/COX-2) or TRPV1 receptors involves:
- Ligand preparation : Minimize energy and assign charges (e.g., using MMFF94 forcefield).
- Binding site analysis : Grid generation around catalytic residues (e.g., Tyr-385 for COX-2).
- Scoring : Dock scores (e.g., Glide XP) correlate with experimental IC₅₀ values from writhing tests .
Q. What crystallographic techniques resolve polymorphism in oxazolone derivatives?
Polymorph identification requires:
- Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c vs. C2/c).
- DSC/TGA : Detect thermal transitions (e.g., melting points: 281–283°C vs. 150–151°C in analogs) .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O vs. π-π stacking) .
Methodological Tables
Table 1. Key Spectral Data for Structural Validation
Table 2. In Vitro Cytotoxicity Data (Representative Compound)
| Model | LC₅₀/IC₅₀ (µg/mL) | Reference |
|---|---|---|
| Artemia salina | 45.2 | |
| Daphnia magna | 32.7 | |
| MCF-7 Cells | 18.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
